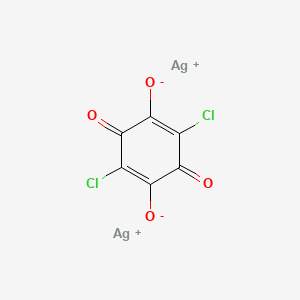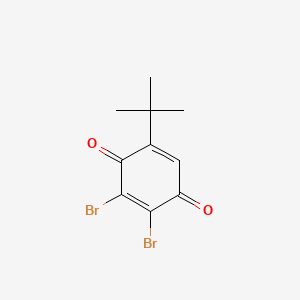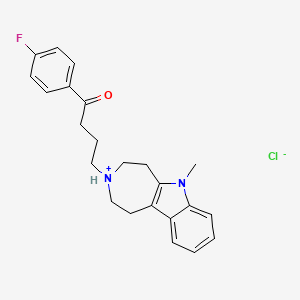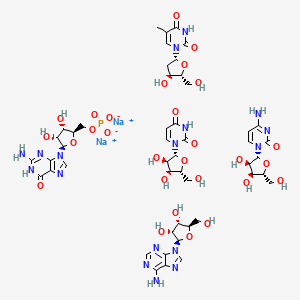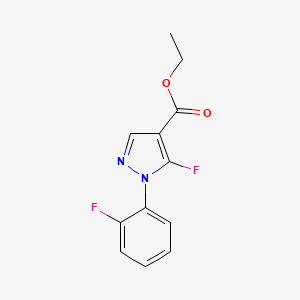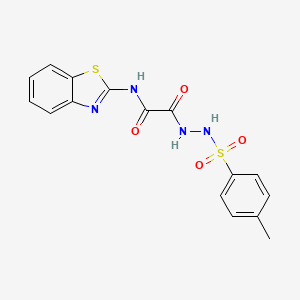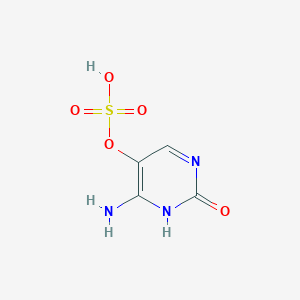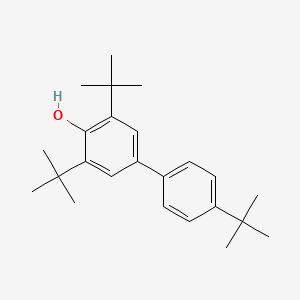
3,4',5-Tris(1,1-dimethylethyl)(1,1'-biphenyl)-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4’,5-Tris(1,1-dimethylethyl)(1,1’-biphenyl)-4-ol is a complex organic compound characterized by its biphenyl structure with three tert-butyl groups attached at the 3, 4’, and 5 positions, and a hydroxyl group at the 4 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4’,5-Tris(1,1-dimethylethyl)(1,1’-biphenyl)-4-ol typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of biphenyl with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The hydroxyl group can be introduced through subsequent hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like column chromatography are often employed to ensure high-quality production.
Análisis De Reacciones Químicas
Types of Reactions
3,4’,5-Tris(1,1-dimethylethyl)(1,1’-biphenyl)-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or alter the tert-butyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the biphenyl ring or the tert-butyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl ketones, while substitution reactions can introduce various functional groups into the biphenyl structure.
Aplicaciones Científicas De Investigación
3,4’,5-Tris(1,1-dimethylethyl)(1,1’-biphenyl)-4-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,4’,5-Tris(1,1-dimethylethyl)(1,1’-biphenyl)-4-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group and tert-butyl groups play crucial roles in its binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Tris(1,1-dimethylethyl)phenol: Similar structure but with a single phenyl ring.
4,4’-Bis(1,1-dimethylethyl)biphenyl: Lacks the hydroxyl group.
3,5-Di-tert-butyl-4-hydroxybenzyl alcohol: Similar functional groups but different overall structure.
Propiedades
Número CAS |
6257-39-2 |
|---|---|
Fórmula molecular |
C24H34O |
Peso molecular |
338.5 g/mol |
Nombre IUPAC |
2,6-ditert-butyl-4-(4-tert-butylphenyl)phenol |
InChI |
InChI=1S/C24H34O/c1-22(2,3)18-12-10-16(11-13-18)17-14-19(23(4,5)6)21(25)20(15-17)24(7,8)9/h10-15,25H,1-9H3 |
Clave InChI |
USTAEAIVHPZIQS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


